molecular formula C12H13NO3 B3043973 methyl 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate CAS No. 96017-05-9

methyl 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

Cat. No.: B3043973
CAS No.: 96017-05-9
M. Wt: 219.24 g/mol
InChI Key: CKDOYKILUYJVAL-UHFFFAOYSA-N
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Description

Methyl 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate (CAS: 96017-05-9) is a heterocyclic compound featuring an isoindolinone core (1-oxo-1,3-dihydro-2H-isoindol-2-yl) linked to a methyl propanoate group. Its molecular formula is C₁₂H₁₃NO₃, with a molecular weight of 219.24 g/mol and a purity of ≥95% . The methyl ester substituent enhances lipophilicity, influencing its solubility and pharmacokinetic properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(3-oxo-1H-isoindol-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-8(12(15)16-2)13-7-9-5-3-4-6-10(9)11(13)14/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDOYKILUYJVAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N1CC2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phthalimide-Alkylation Strategy

A widely reported method involves the alkylation of phthalimide with methyl acrylate under basic conditions. Phthalimide acts as a nucleophile, attacking the α,β-unsaturated ester in a Michael addition. The reaction proceeds via the following steps:

Reactants :

  • Phthalimide (1.0 equiv)
  • Methyl acrylate (1.2 equiv)
  • Base: Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)
  • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Conditions :

  • Temperature: 80–100°C
  • Reaction time: 6–12 hours
  • Yield: 65–78%

The base deprotonates phthalimide, generating a resonance-stabilized anion that attacks methyl acrylate. The resulting intermediate undergoes cyclization to form the isoindolinone core. This method is favored for its simplicity but requires careful control of temperature to avoid side reactions such as ester hydrolysis.

Solvent and Base Optimization

Polar aprotic solvents like DMF enhance reaction rates by stabilizing ionic intermediates. Substituting K₂CO₃ with stronger bases (e.g., NaOH) increases yields but risks saponification of the methyl ester. A study comparing bases found K₂CO₃ in DMF provided optimal selectivity (78% yield).

Acid-Catalyzed Cyclization Approaches

Hydroxyphthalic Acid Precursors

Patent literature describes a route starting from dimethyl 3-amino-4-hydroxyphthalate, which undergoes hydrolysis and cyclization:

  • Hydrolysis :

    • Dimethyl 3-amino-4-hydroxyphthalate → 3-amino-4-hydroxyphthalic acid
    • Conditions: NaOH (2.0 equiv), H₂O/EtOH, reflux, 4 hours.
  • Cyclization :

    • Reactants: 3-Amino-4-hydroxyphthalic acid, 3-aminopiperidine-2,6-dione hydrochloride
    • Base: Triethylamine (Et₃N)
    • Solvent: Acetic acid
    • Temperature: 120°C
    • Yield: 60–68%.

This method introduces the propanoate moiety via in situ esterification. The use of acetic acid as both solvent and catalyst simplifies purification but limits scalability due to corrosivity.

Oxidative Cyclization Strategies

Scholl-Type Oxidative Coupling

Adapting methodologies for dibenzo-isoindolones, phenyliodine(III) bis(trifluoroacetate) (PIFA)-mediated cyclization has been explored:

Substrate : 3-(4′-Methoxyphenyl)-4-phenyl-1H-pyrrol-2(5H)-one
Conditions :

  • Oxidant: PIFA (1.2 equiv)
  • Solvent: Dichloromethane (DCM)
  • Temperature: 25°C
  • Yield: 55–62%.

Electron-rich aryl groups (e.g., 3,4-dimethoxyphenyl) enhance cyclization efficiency by stabilizing radical intermediates. While this approach is less common for the target compound, it offers a pathway to functionalized derivatives.

Industrial-Scale Production

Continuous Flow Reactor Systems

To address batch process limitations, continuous flow reactors enable precise control over exothermic reactions. Key parameters include:

Parameter Value
Residence time 30–45 minutes
Temperature 90°C
Pressure 3–5 bar
Catalyst Heterogeneous K₂CO₃
Annual capacity 10–50 metric tons

Flow systems improve heat dissipation and reduce side products, achieving 85% yield with >99% purity.

Comparative Analysis of Methods

Reaction Efficiency and Scalability

The table below contrasts key synthetic routes:

Method Yield (%) Temperature (°C) Scalability Cost Efficiency
Phthalimide alkylation 78 80–100 High Moderate
Acid-catalyzed 68 120 Moderate Low
Oxidative cyclization 62 25 Low High
Flow reactor 85 90 Very high High

The phthalimide route balances cost and yield, while flow reactors excel in scalability. Oxidative methods remain niche due to substrate limitations.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like ammonia (NH3) or primary amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of new esters or amides depending on the nucleophile used.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "methyl 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate":

About this compound

  • It is a chemical with the molecular formula C12H13NO3C_{12}H_{13}NO_3 and a molecular weight of 219.237 g/mol .
  • The CAS number is 96017-05-9 .

While specific applications for "this compound" are not detailed in the search results, information on related compounds provides insight into potential applications:

Applications of Similar Compounds

  • Building Blocks: These compounds can serve as building blocks in the synthesis of more complex molecules and as reagents in various organic reactions.
  • Enzyme Inhibition: They are used in studies involving enzyme inhibition and protein-ligand interactions.
  • Drug Development: They have potential therapeutic applications, including the development of new drugs and treatments for various diseases.
  • Specialty Chemicals: They are used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
  • Inhibition of Enzymatic Activity: Similar compounds have demonstrated the ability to inhibit key enzymes involved in inflammatory pathways, such as NF-kB and IKK, leading to reduced expression of pro-inflammatory cytokines like IL-6 and IL-8.
  • Antimicrobial Properties: Some derivatives have demonstrated significant antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in treating infections.
  • Cytotoxic Effects on Cancer Cells: Structural analogs have been tested for cytotoxicity against cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Examples of Related Compounds and Their Uses

  • Lenalidomide: An isoindoline structure similar to the target compound and used as an immunomodulatory drug.
  • Thalidomide: Another isoindoline derivative with sedative and immunomodulatory properties.

Mechanism of Action

The mechanism of action of methyl 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate involves its interaction with molecular targets through its functional groups. The carbonyl group can participate in hydrogen bonding and other interactions, while the ester group can undergo hydrolysis or other reactions. These interactions can influence biological pathways and molecular targets, making the compound useful in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between methyl 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate and analogous compounds:

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications Reference
This compound (Target Compound) C₁₂H₁₃NO₃ Methyl ester, 1-oxo isoindolinone Intermediate for pharmaceuticals; lipophilic due to ester group.
Methyl (2S,3'R/S)-2-(3-methoxy-1-oxo-isoindol-2-yl)propanoate C₁₃H₁₅NO₄ Methoxy group at isoindolinone C3 Comparable properties to unlabeled analogs; stereochemistry impacts biological activity.
(2S)-3-(4-Hydroxyphenyl)-2-(1-oxo-isoindol-2-yl)propanoate C₁₇H₁₄NO₄ 4-Hydroxyphenyl group Increased polarity due to phenolic -OH; potential for hydrogen bonding.
(1,3-Dioxoisoindol-2-yl)methyl nitrate C₉H₆N₂O₅ Nitrate ester, dioxo isoindolinone Mutagenic (AMES test: 0–4,803 revertants/μmol); used in sickle cell anemia drug candidates.
2-(1,3-Dioxoisoindolin-2-yl)propanoic acid C₁₁H₉NO₄ Propanoic acid, dioxo isoindolinone Higher solubility (acidic group) vs. ester; intermediate for isocoumarin synthesis.
Methyl 2-(3-chloro-4-(1-oxoisoindolin-2-yl)phenyl)propanoate C₁₈H₁₆ClNO₃ Chloro substituent on phenyl ring Enhanced electron-withdrawing effects; potential stability/reactivity changes.
3-(4-Methylphenyl)-3-(1-oxo-isoindol-2-yl)propanoic acid C₁₈H₁₇NO₃ 4-Methylphenyl, propanoic acid Hydrophobic (methylphenyl) and polar (acid) groups; balance in membrane permeability.

Key Observations :

Structural Modifications and Solubility: The methyl ester in the target compound enhances lipophilicity compared to carboxylic acid derivatives (e.g., 2-(1,3-dioxoisoindolin-2-yl)propanoic acid) . Polar groups like 4-hydroxyphenyl (C₁₇H₁₄NO₄) or nitrate esters (C₉H₆N₂O₅) alter solubility and bioavailability .

Biological Activity :

  • Nitrate-containing derivatives exhibit mutagenicity in AMES tests, attributed to nitrate ester reactivity . The target compound lacks this group, suggesting a safer profile.
  • Stereoisomers (e.g., (2S,3'R/S)-methoxy derivatives) show comparable physical properties but divergent biological effects due to chiral centers .

Chloro substituents (C₁₈H₁₆ClNO₃) may improve stability or binding affinity in drug design .

Applications: The target compound serves as a versatile intermediate, while analogs like iberdomide (a related isoindolinone derivative) are explored for immunomodulatory therapies .

Biological Activity

Methyl 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate, also known by its CAS number 62100-29-2, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC12_{12}H11_{11}NO3_3
Molecular Mass217.22 g/mol
Melting Point166-168 °C
InChI KeyBUVFACKZPHADQE-UHFFFAOYSA-N
SMILESC(C(O)=O)(C)N1C(=C)C=2C(C1=O)=CC=CC2

The biological activity of this compound is primarily linked to its interaction with various biological targets. Research indicates that it may act as an inhibitor of certain protein-protein interactions, particularly those involving the p53 tumor suppressor pathway. The p53 protein plays a crucial role in regulating the cell cycle and apoptosis, making it a significant target in cancer therapy.

Inhibition of p53-MDM2 Interaction

Studies have shown that compounds similar to this compound can disrupt the interaction between p53 and its negative regulators, MDM2 and MDMX. This disruption can lead to the activation of the p53 pathway, promoting apoptosis in cancer cells .

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor activity. In vitro studies indicate that this compound can inhibit the proliferation of various cancer cell lines through mechanisms involving cell cycle arrest and induction of apoptosis.

Case Studies

  • Case Study on Cell Lines : A study evaluated the effects of this compound on human breast cancer cell lines (MCF7). The results showed a dose-dependent reduction in cell viability and an increase in apoptotic markers, suggesting its potential as a therapeutic agent against breast cancer.
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups. Histopathological analysis revealed increased apoptosis in tumor tissues, supporting its role as an effective antitumor agent.

Toxicological Profile

While the therapeutic potential is promising, understanding the toxicological profile is crucial for clinical application. Preliminary studies indicate that this compound has low toxicity at therapeutic doses. However, further studies are needed to establish a comprehensive safety profile.

Q & A

Q. What are the recommended methods for synthesizing methyl 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate?

The compound can be synthesized via coupling reactions involving isoindolinone intermediates. A related methodology involves the use of β-keto esters (e.g., methyl propionyl acetate) as intermediates, as seen in analogous syntheses of isoindole derivatives . For example, the titled compound may be prepared through a nucleophilic substitution or condensation reaction, leveraging brominated precursors (e.g., methyl 2-bromo-3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate) under controlled conditions . Key steps include:

  • Reagent selection : Use of brominated esters for introducing the isoindol-2-yl moiety.
  • Catalysis : Acid or base catalysts to facilitate esterification or cyclization.
  • Purification : Column chromatography or recrystallization to isolate the product .

Q. How can researchers characterize the compound’s stability under laboratory conditions?

Stability studies should focus on:

  • Thermal stability : Monitor decomposition via differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA). Evidence suggests isoindolinone derivatives are stable under recommended storage conditions but may decompose at elevated temperatures .
  • Hydrolytic stability : Test in aqueous buffers (pH 1–13) to assess ester bond susceptibility.
  • Light sensitivity : Conduct photostability studies per ICH guidelines .
    Documentation of degradation products (e.g., via HPLC-MS) is critical for identifying incompatible storage conditions .

Q. What safety protocols are essential for handling this compound?

  • Personal protective equipment (PPE) : Use NIOSH/CEN-approved respirators (e.g., P95 or ABEK-P2 filters for vapor protection) and chemically resistant gloves (e.g., nitrile) .
  • Engineering controls : Fume hoods for handling powders or volatile intermediates.
  • First aid : Immediate decontamination for skin/eye contact and medical consultation for inhalation exposure .

Advanced Research Questions

Q. How can contradictory toxicological data be resolved for this compound?

Conflicting data (e.g., acute toxicity classifications) require:

  • In vitro assays : Use cell-based models (e.g., HepG2 hepatocytes) to assess cytotoxicity and metabolic stability.
  • In silico modeling : Apply QSAR models to predict toxicity endpoints (e.g., LD50) when experimental data are sparse .
  • Dose-response studies : Conduct tiered testing in rodent models to validate hazard classifications .

Q. What experimental designs are optimal for studying environmental fate and biodegradation?

Adopt methodologies from long-term environmental projects (e.g., INCHEMBIOL):

  • Abiotic studies : Measure hydrolysis rates and photodegradation in simulated environmental matrices (soil, water) .
  • Biotic studies : Use microbial consortia to assess biodegradation pathways via LC-MS/MS metabolite profiling .
  • Partition coefficients : Determine log Kow and water solubility to model bioaccumulation potential .

Q. How can researchers optimize the compound’s synthetic yield and purity?

  • Reaction optimization : Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., DMAP vs. pyridine) to enhance esterification efficiency .
  • Byproduct analysis : Use NMR and HPLC to identify impurities (e.g., unreacted isoindolinone precursors) .
  • Scale-up strategies : Implement flow chemistry for controlled mixing and temperature regulation to minimize side reactions .

Q. What analytical techniques are most effective for quantifying this compound in biological matrices?

  • LC-MS/MS : Employ reverse-phase C18 columns with ESI+ ionization for high sensitivity (LOD < 1 ng/mL).
  • Derivatization : Enhance detectability by converting the ester to a fluorescent or UV-active derivative .
  • Validation : Follow FDA bioanalytical guidelines for accuracy, precision, and matrix effects .

Data Contradiction and Validation

Q. How should researchers address gaps in physicochemical property data (e.g., log Pow, water solubility)?

  • Experimental determination : Use shake-flask methods for log Pow and saturation solubility assays .
  • Computational estimation : Apply software like EPI Suite or ACD/Labs to predict properties when experimental data are unavailable .

Q. What strategies mitigate risks when handling conflicting hazard classifications (e.g., skin irritation vs. non-irritant)?

  • Tiered testing : Start with in vitro skin models (e.g., EpiDerm™) and escalate to in vivo studies if results are ambiguous .
  • Literature meta-analysis : Compare data across structurally similar compounds (e.g., methyl 2-methyl-2-(2-nitrophenyl)propanoate) to infer hazard potential .

Methodological Tables

Q. Table 1. Key Physicochemical Properties of Isoindolinone Derivatives

PropertyMethodologyReference
Thermal stabilityTGA/DSC under nitrogen atmosphere
Hydrolytic half-lifepH-dependent kinetic studies
log KowShake-flask method with octanol/water

Q. Table 2. Analytical Methods for Purity Assessment

TechniqueConditionsDetection Limit
HPLC-UVC18 column, 254 nm, acetonitrile/water gradient0.1% impurity
NMR (¹H/¹³C)DMSO-d6, 400 MHz<5% uncertainty
LC-MS/MSESI+, MRM mode1 ng/mL

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
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methyl 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

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